4-(Bromomethyl)-N-methylbenzenesulfonamide CAS number and properties
4-(Bromomethyl)-N-methylbenzenesulfonamide CAS number and properties
An In-Depth Technical Guide to 4-(Bromomethyl)-N-methylbenzenesulfonamide
Introduction
4-(Bromomethyl)-N-methylbenzenesulfonamide is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure incorporates a reactive bromomethyl group, an effective alkylating agent, and an N-methylbenzenesulfonamide moiety, a common pharmacophore found in a wide array of therapeutic agents. This unique combination makes it a versatile synthetic intermediate for the construction of complex molecules and a valuable building block in drug discovery programs. The sulfonamide group, in particular, has been a cornerstone of medicinal chemistry for decades, renowned for its role in antibiotics, diuretics, and anticancer agents.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research. 4-(Bromomethyl)-N-methylbenzenesulfonamide is a solid at room temperature and requires specific storage conditions to maintain its stability.[2][3]
| Property | Value | Reference |
| CAS Number | 148459-00-1 | [2][3] |
| Molecular Formula | C₈H₁₀BrNO₂S | [2][3] |
| Molecular Weight | 264.14 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 358.2 ± 44.0 °C (Predicted) | [2] |
| Density | 1.558 g/cm³ (Predicted) | [2] |
| pKa | 11.29 ± 0.30 (Predicted) | [2] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [3] |
Synthesis and Reaction Mechanism
The synthesis of sulfonamides is a well-established transformation in organic chemistry, typically achieved through the reaction of a sulfonyl halide with a primary or secondary amine.[1] The preparation of 4-(Bromomethyl)-N-methylbenzenesulfonamide follows this trusted pathway.
Proposed Synthetic Pathway
The most direct and efficient method for synthesizing the title compound is the nucleophilic substitution reaction between 4-(bromomethyl)benzenesulfonyl chloride and methylamine .
Causality of Experimental Design:
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Electrophile: 4-(bromomethyl)benzenesulfonyl chloride serves as the electrophile. The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it susceptible to nucleophilic attack.
-
Nucleophile: Methylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the reaction.
-
Acid Scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the methylamine reactant, which would render it non-nucleophilic, a non-nucleophilic base such as pyridine or triethylamine is added to the reaction mixture to act as an acid scavenger.[1]
Caption: General workflow for the synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide.
Exemplary Experimental Protocol
This protocol is adapted from standard procedures for sulfonamide synthesis.[1][4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
-
Nucleophilic Addition: Slowly add a solution of methylamine (1.1 equivalents) in DCM to the cooled reaction mixture dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.
Applications in Research and Drug Development
The utility of 4-(Bromomethyl)-N-methylbenzenesulfonamide stems from its bifunctional nature. It serves as a powerful tool for medicinal chemists to introduce the N-methyl-p-toluenesulfonamide scaffold into target molecules.
-
Reactive Handle for Alkylation: The bromomethyl group is an excellent electrophilic site for Sₙ2 reactions. It can readily react with nucleophiles such as amines, phenols, thiols, and carbanions, allowing for the covalent attachment of the entire sulfonamide moiety to a larger molecular framework.
-
Pharmacophore Installation: Sulfonamides are privileged structures in drug design, known to interact with various biological targets, most notably carbonic anhydrases and the dihydropteroate synthase (DHPS) pathway in bacteria.[1] This compound provides a direct route to incorporate this key pharmacophore.
-
Intermediate for Library Synthesis: Its dual reactivity makes it an ideal building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.
Caption: Role as a bifunctional building block in molecular synthesis.
Spectroscopic Characterization (Predicted)
While a specific, published spectrum for this exact compound was not found in the initial search, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[5][6]
| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-CH ₃ | ~2.4 - 2.8 | Singlet (s) | Methyl group attached to the nitrogen atom. |
| CH ₂-Br | ~4.5 - 4.7 | Singlet (s) | Methylene protons adjacent to bromine. |
| Aromatic H | ~7.4 - 7.9 | Two Doublets (d) | Typical AA'BB' pattern for a 1,4-disubstituted ring. |
-
¹³C NMR: Expected signals would include peaks for the N-methyl carbon (~21-25 ppm), the bromomethyl carbon (~30-35 ppm), and four distinct signals in the aromatic region (~127-145 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would be present for the S=O stretching of the sulfonamide group (two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹), N-H stretching (if any secondary amine is present as an impurity), C-H aromatic and aliphatic stretching, and C-Br stretching.
Safety, Handling, and Storage
4-(Bromomethyl)-N-methylbenzenesulfonamide is classified as a hazardous substance and must be handled with appropriate precautions.[3] Its reactivity makes it corrosive and harmful if not managed correctly.
| Hazard Class | Information |
| GHS Pictogram | Corrosion, Acute Toxicity |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage.[3] |
| Precautionary Statements | P260: Do not breathe dust.[3] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]
-
Avoid creating dust and avoid all contact with skin, eyes, and clothing.[7][8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
The recommended storage temperature is between 2-8°C.[3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[3]
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Conclusion
4-(Bromomethyl)-N-methylbenzenesulfonamide is a high-value reagent for chemical synthesis and pharmaceutical research. Its defined structure, predictable reactivity, and the inherent biological relevance of its sulfonamide core make it an indispensable tool for developing novel molecular entities. A thorough understanding of its properties, combined with strict adherence to safety and handling protocols, is essential for leveraging its full potential in the laboratory.
References
- Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+%. ChemicalBook.
- SAFETY D
- 148459-00-1 | 4-(Bromomethyl)-N-methylbenzenesulfonamide. BLD Pharm.
- SAFETY D
- A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry.
- SAFETY D
- The Role of 4-Bromo-N-phenylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide. Benchchem.
- P-TOLUENESULFONANILIDE(68-34-8) 1H NMR spectrum. ChemicalBook.
Sources
- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1 [chemicalbook.com]
- 3. 148459-00-1|4-(Bromomethyl)-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. P-TOLUENESULFONANILIDE(68-34-8) 1H NMR [m.chemicalbook.com]
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